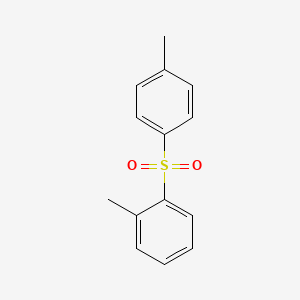
O,p'-ditolyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,p’-ditolyl sulfone, also known as di-p-tolyl sulfone, is an organic compound with the molecular formula C14H14O2S. It is a di-substituted diaryl sulfone, where two tolyl groups are attached to a sulfone group. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O,p’-ditolyl sulfone can be synthesized through the sulfonylation of toluene with p-toluenesulfonic acid in the presence of a catalyst such as polystyrene-supported aluminium triflate. This reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the sulfone bond .
Industrial Production Methods
In industrial settings, the production of O,p’-ditolyl sulfone often involves the oxidation of sulfides using oxidizing agents like hydrogen peroxide or urea-hydrogen peroxide. These methods are preferred due to their efficiency and the high yield of the desired sulfone product .
Analyse Des Réactions Chimiques
Types of Reactions
O,p’-ditolyl sulfone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfone group back to sulfides under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or ethyl acetate .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and substituted aromatic compounds, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
O,p’-ditolyl sulfone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of O,p’-ditolyl sulfone involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of specific enzymes and proteins, affecting cellular processes and biochemical pathways. The sulfone group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to O,p’-ditolyl sulfone include:
- Bis(4-methylphenyl) sulfone
- 4,4’-Dimethyldiphenylsulfone
- 4,4’-Sulfonylbis(methylbenzene)
Uniqueness
O,p’-ditolyl sulfone is unique due to its specific substitution pattern and the presence of two tolyl groups attached to the sulfone moiety. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
41908-97-8 |
|---|---|
Formule moléculaire |
C14H14O2S |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
1-methyl-2-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C14H14O2S/c1-11-7-9-13(10-8-11)17(15,16)14-6-4-3-5-12(14)2/h3-10H,1-2H3 |
Clé InChI |
ITAJGXLAYACITF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)
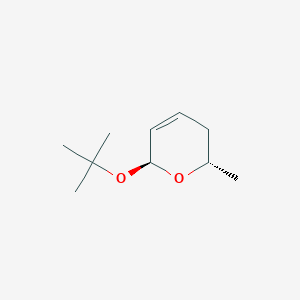
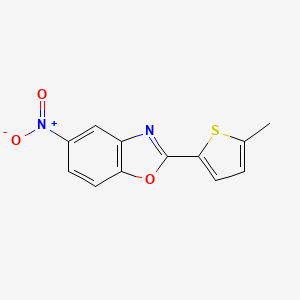


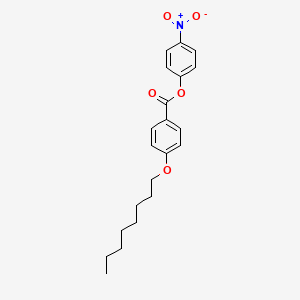


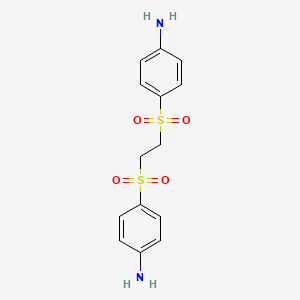
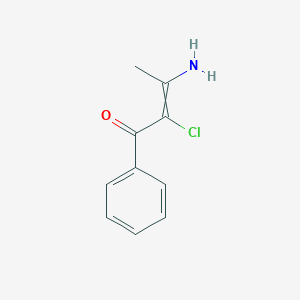
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
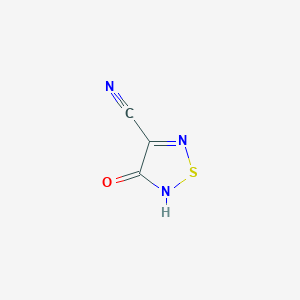
![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)

